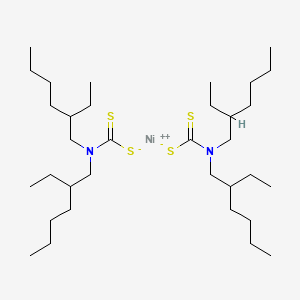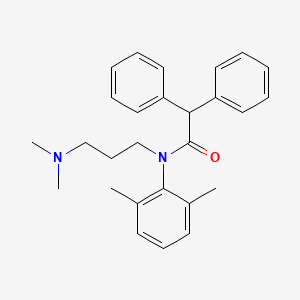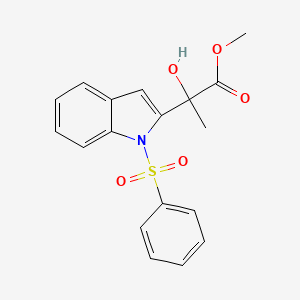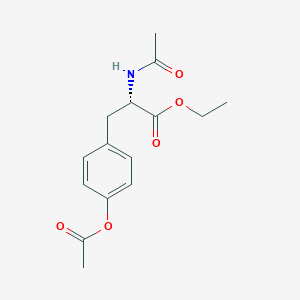![molecular formula C37H45NO9 B13735911 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine](/img/structure/B13735911.png)
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid and (3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine are complex organic compounds with significant applications in various fields of science and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid typically involves the esterification of butanedioic acid with 4-methylbenzoic acid under acidic conditions. The reaction is often catalyzed by sulfuric acid or another strong acid to facilitate the formation of the ester bonds .
For (3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine, the synthesis involves the reaction of 3-propan-2-yloxybenzaldehyde with a piperidine derivative under basic conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of these compounds often involves large-scale esterification and amination reactions. The processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine undergoes:
Hydrogenation: This reaction can reduce double bonds within the molecule.
Halogenation: Halogen atoms can be introduced into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are common reagents
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and amines
Applications De Recherche Scientifique
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid and (3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various reactions.
Biology: Studied for their potential biological activity and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other materials
Mécanisme D'action
The mechanism of action for these compounds involves their interaction with specific molecular targets and pathways:
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid: Acts as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes.
(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine: Binds to receptors in the nervous system, modulating neurotransmitter release and signal transduction
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid: Similar compounds include other esterified butanedioic acids and derivatives of benzoic acid.
(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine: Similar compounds include other piperidine derivatives and substituted phenyl compounds
Uniqueness
These compounds are unique due to their specific structural features and functional groups, which confer distinct chemical properties and biological activities. Their ability to undergo various chemical reactions and interact with biological targets makes them valuable in research and industrial applications .
Propriétés
Formule moléculaire |
C37H45NO9 |
|---|---|
Poids moléculaire |
647.8 g/mol |
Nom IUPAC |
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine |
InChI |
InChI=1S/C20H18O8.C17H27NO/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-13(2)19-16-8-6-7-15(11-16)17(4)9-10-18(5)12-14(17)3/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);6-8,11,13-14H,9-10,12H2,1-5H3/t;14-,17+/m.1/s1 |
Clé InChI |
DXSZOGFCWHGGQC-DHHOVLPWSA-N |
SMILES isomérique |
C[C@@H]1CN(CC[C@]1(C)C2=CC(=CC=C2)OC(C)C)C.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
SMILES canonique |
CC1CN(CCC1(C)C2=CC(=CC=C2)OC(C)C)C.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



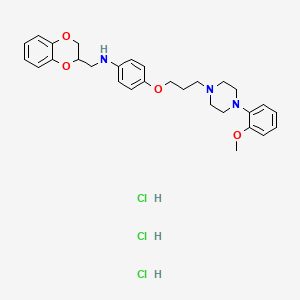
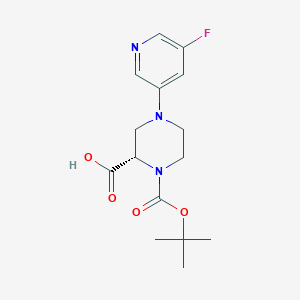

![11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-16-one](/img/structure/B13735859.png)
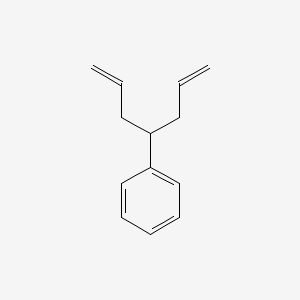

![Trimethyl-[2-[[(4-methylphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide](/img/structure/B13735868.png)
